

Spectroscopic Profile of 2-Hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

Cat. No.: B1217906

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxycyclohexan-1-one** ($C_6H_{10}O_2$), a secondary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Quantitative Spectroscopic Data

The structural elucidation of **2-hydroxycyclohexan-1-one** is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0 - 4.2	Multiplet	1H	CH-OH
~3.5 (broad)	Singlet	1H	OH
~2.2 - 2.5	Multiplet	2H	CH ₂ adjacent to C=O
~1.6 - 2.1	Multiplet	6H	Other ring CH ₂

Note: Predicted values are based on the analysis of similar cyclic ketones and hydroxy ketones. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~210	C=O (Ketone)
~75	CH-OH
~40	CH ₂ adjacent to C=O
~20 - 30	Other ring CH ₂

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Stretching vibration of the hydroxyl group
~2850 - 3000	C-H	Aliphatic C-H stretching
~1715 (strong)	C=O	Carbonyl stretch of the cyclohexanone[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
114	[M] ⁺ , Molecular ion peak
96	[M-H ₂ O] ⁺ , Loss of a water molecule
86	[M-CO] ⁺ , Loss of carbon monoxide
55	Characteristic fragment of cyclohexanone ring

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-hydroxycyclohexan-1-one**.

Methodology:

- Sample Preparation: Approximately 5-10 mg of purified **2-hydroxycyclohexan-1-one** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
- ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is obtained using a proton-decoupled pulse sequence.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-hydroxycyclohexan-1-one**.

Methodology:

- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample holder (or clean KBr plates) is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

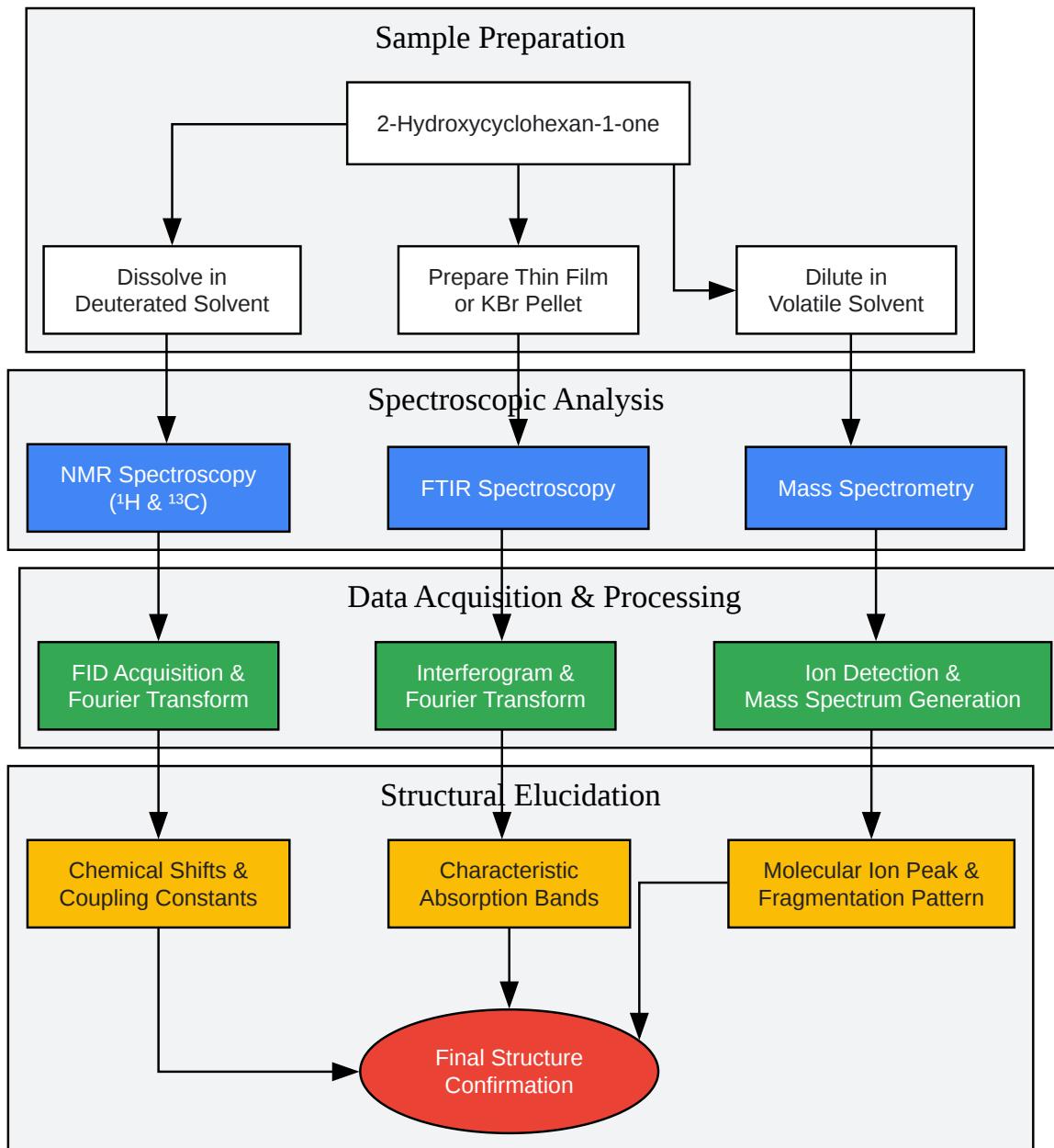
Objective: To determine the molecular weight and fragmentation pattern of **2-hydroxycyclohexan-1-one**.

Methodology:

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-hydroxycyclohexan-1-one**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxycyclohexan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217906#2-hydroxycyclohexan-1-one-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com